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molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No. B119032
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
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Patent
US07358399B2

Procedure details

A basic aqueous solution of sodium borohydride prepared beforehand by dissolving 23.8 g (0.630 moles) of NaBH4 at ambient temperature in 170 ml of H2O and 3.5 ml of 30% wt./vol. NaOH was added dropwise to a suspension of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one of the formula (II) (100 g, 0.420 moles) in isopropanol (200 ml). Once addition was complete, the temperature was adjusted to 60° C. and the course of the reaction was monitored by TLC (eluent: cyclohexane/acetone: 70/30) until the substrate had completely disappeared. After 5 h, the reaction mixture was cooled to ambient temperature and HCl (2N) was added until a final pH of 7.0 was obtained. Stirring was continued for 30 min at ambient temperature, then the resultant suspension was filtered through a Buchner filter. The filtered solution was concentrated under reduced pressure and the crude residue was crystallised from toluene (280 ml) to yield 87.4 g (yield 86%) of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (VIII) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( II )
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclohexane acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH-].[Na+].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]2[O:14][C:13](=[O:15])[CH2:12][CH:11]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:10]=2[CH:22]=1.Cl>O.C(O)(C)C.C1CCCCC1.CC(C)=O>[OH:14][C:9]1[CH:8]=[CH:7][C:6]([CH3:5])=[CH:22][C:10]=1[CH:11]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH2:12][CH2:13][OH:15] |f:0.1,2.3,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
23.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC2=C(C(CC(O2)=O)C2=CC=CC=C2)C1
Name
( II )
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
cyclohexane acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C.
CUSTOM
Type
CUSTOM
Details
was obtained
WAIT
Type
WAIT
Details
was continued for 30 min at ambient temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered through a Buchner
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was crystallised from toluene (280 ml)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)C(CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 87.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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